molecular formula C14H16O B1647846 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one CAS No. 185526-59-4

2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one

Cat. No. B1647846
CAS RN: 185526-59-4
M. Wt: 200.28 g/mol
InChI Key: YKVYDPXSEBDAGJ-UHFFFAOYSA-N
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Description

2,3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one (DHSI) is a cyclic ketone compound belonging to the class of spiro compounds. It is a colorless to pale yellow solid with a molecular formula of C17H20O2. DHSI has been studied for its potential applications in the fields of drug development, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of spiro compounds, including those related to 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one, often involves complex chemical reactions. For instance, Zheng and Chen (1990) demonstrated the synthesis of spiro compounds through a series of steps including catalytic hydrogenation and addition of trimethylsilycyanide to the carbonyl group (Zheng & Chen, 1990).
  • Similarly, Kouznetsov et al. (2003) studied the transformation of N-substituted dihydrospiroquinolines in strong acid media, leading to the formation of various spiro compounds (Kouznetsov et al., 2003).

Applications in Organic Electronics

  • Karpov et al. (2016) reported the synthesis of novel organic ligands from 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene] derivatives. These compounds, due to their unique properties, have potential applications in organic electronics and as components in ionic liquids (Karpov et al., 2016).

Development of Pharmaceutical Compounds

  • Spiro compounds, including those related to 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one, have been investigated for their potential in pharmaceutical applications. Lin and Rasetti (1995) synthesized spiro[cyclohexane-1,2′-[2H]indene] derivatives as inhibitors of steroid 5α-reductase, demonstrating the medical relevance of such compounds (Lin & Rasetti, 1995).

Photoreactivity and Stereochemistry

  • Lokshin and Khodorkovsky (2018) explored the photochemical reactivity of 2,6-Diaryl-4H-spiro[cyclohexane-1,2′-indene]-1′,3′,4-triones, indicating the significant role of stereochemistry in controlling their reactivity. This study highlights the potential of these compounds in photochemistry and material sciences (Lokshin & Khodorkovsky, 2018).

Novel Drug Discovery

  • The utilization of spirocyclic scaffolds, including those similar to 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one, in novel drug discovery has been discussed by Zheng and Tice (2016). They highlighted the three-dimensional nature of spirocycles and their ability to interact with proteins, making them attractive targets in drug discovery (Zheng & Tice, 2016).

properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVYDPXSEBDAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one

CAS RN

185526-59-4
Record name 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one
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Reactant of Route 6
2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one

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